molecular formula C11H13N B2876994 2-Phenyl-4-methyl-1-pyrroline CAS No. 1218948-18-5

2-Phenyl-4-methyl-1-pyrroline

Cat. No.: B2876994
CAS No.: 1218948-18-5
M. Wt: 159.232
InChI Key: WTEIGBCYDNFZNR-UHFFFAOYSA-N
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Description

2-Phenyl-4-methyl-1-pyrroline is a heterocyclic organic compound that belongs to the class of pyrrolines Pyrrolines are five-membered nitrogen-containing rings that are partially saturated derivatives of pyrroles

Scientific Research Applications

2-Phenyl-4-methyl-1-pyrroline has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for a similar compound, 2-Methyl-1-pyrroline, indicates that it is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, “2-Phenyl-4-methyl-1-pyrroline” and similar compounds could have potential applications in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Phenyl-4-methyl-1-pyrroline involves the following steps :

    Preparation of Phenyl Nitro Ethylene: Benzaldehyde and nitromethane react under the catalysis of alkali metal hydroxide to form phenyl nitro ethylene.

    Addition Reaction: Phenyl nitro ethylene undergoes an addition reaction with acetone in the presence of L-proline as a catalyst.

    Reduction and Ring Closure: The addition product is then reduced and cyclized using zinc powder and ammonium salts to yield this compound.

This method is advantageous due to the availability and low cost of the starting materials, as well as the mild reaction conditions. It is suitable for both laboratory-scale synthesis and industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-methyl-1-pyrroline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Yields pyrrole derivatives.

    Reduction: Produces pyrrolidine derivatives.

    Substitution: Results in halogenated pyrroline compounds.

Mechanism of Action

The mechanism of action of 2-Phenyl-4-methyl-1-pyrroline involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific proteins and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Properties

IUPAC Name

3-methyl-5-phenyl-3,4-dihydro-2H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-9-7-11(12-8-9)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEIGBCYDNFZNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=NC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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